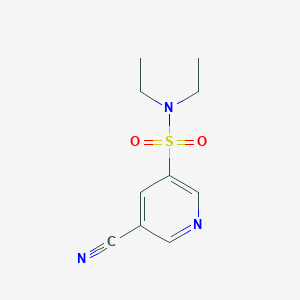

5-Cyano-N,N-diethylpyridine-3-sulfonamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H13N3O2S |

|---|---|

Poids moléculaire |

239.30 g/mol |

Nom IUPAC |

5-cyano-N,N-diethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C10H13N3O2S/c1-3-13(4-2)16(14,15)10-5-9(6-11)7-12-8-10/h5,7-8H,3-4H2,1-2H3 |

Clé InChI |

MNKQCNVRDNUOFE-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)S(=O)(=O)C1=CN=CC(=C1)C#N |

Origine du produit |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Cyano N,n Diethylpyridine 3 Sulfonamide

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable insights into the molecular conformation, absolute configuration, and the non-covalent interactions that govern the crystal packing of 5-Cyano-N,N-diethylpyridine-3-sulfonamide.

Analysis of Molecular Conformation and Absolute Configuration

The molecular structure of this compound, as determined by single-crystal X-ray diffraction, reveals a pyridine (B92270) ring that is essentially planar. The sulfonamide group, however, adopts a tetrahedral geometry around the sulfur atom. The diethylamino group attached to the sulfonamide moiety exhibits a specific conformation, with the ethyl groups oriented to minimize steric hindrance. The absolute configuration of the molecule can be unequivocally determined if a chiral center is present and appropriate diffraction data is collected.

Elucidation of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dictated by a network of intermolecular interactions. The electron-withdrawing cyano group can participate in dipole-dipole interactions, while the sulfonamide group is a key player in forming hydrogen bonds. Although the N,N-diethyl substitution on the sulfonamide precludes traditional N-H...O hydrogen bonding, weaker C-H...O and C-H...N interactions involving the pyridine ring and ethyl groups are likely to be significant in stabilizing the crystal lattice. These interactions give rise to specific crystal packing motifs, which can influence the physical properties of the solid, such as solubility and melting point. The study of analogous sulfonamide-substituted compounds has shown the importance of such weak interactions in the formation of their supramolecular structures. nih.gov

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with profound implications for the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not extensively documented, the potential for different packing arrangements due to the interplay of weak intermolecular forces suggests that polymorphism could be a possibility.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physicochemical properties. The hydrogen bond accepting capability of the cyano group and the potential for weak interactions with the sulfonamide and pyridine moieties make it a candidate for forming co-crystals.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about its chemical environment and conformational behavior.

Detailed Assignments and Conformational Dynamics

In the ¹H NMR spectrum of a related compound, 5-Cyano-N,N-dimethylpyridine-3-sulfonamide, the protons on the pyridine ring are observed in the aromatic region, typically between δ 7.5 and 9.0 ppm. vulcanchem.com The protons of the N,N-diethyl groups of this compound would be expected to show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region of the spectrum. The precise chemical shifts are sensitive to the solvent and the conformational dynamics of the molecule in solution.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the cyano group typically resonates in the range of δ 115–120 ppm. vulcanchem.com The carbons of the pyridine ring would appear in the aromatic region, while the carbons of the diethylamino group would be found in the aliphatic region. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in unambiguously assigning all proton and carbon signals and in providing insights into the through-bond and through-space connectivities within the molecule. These techniques can also be used to study the rotational dynamics around the S-N and N-C bonds of the sulfonamide group.

Quantitative Purity Assessment and Isomeric Characterization

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These techniques are exceptionally useful for identifying functional groups, each of which exhibits characteristic vibrational frequencies.

The structure of this compound contains several distinct functional groups: a cyano group (-C≡N), a sulfonamide group (-SO₂N(C₂H₅)₂), and a substituted pyridine ring. The expected vibrational frequencies for these groups can be predicted based on data from closely related analogs and established correlation tables. eurjchem.comnih.gov

Cyano Group (-C≡N) Vibrations: The stretching vibration of the carbon-nitrogen triple bond in a nitrile is one of the most characteristic absorptions in an IR spectrum. It typically appears as a sharp, though sometimes weak to medium, band in the region of 2260-2200 cm⁻¹. For this compound, this sharp peak is expected near 2240 cm⁻¹, providing clear evidence for the presence of the cyano substituent on the pyridine ring. eurjchem.com

Sulfonamide Group (-SO₂N(R)₂) Vibrations: The sulfonamide group is characterized by two strong stretching vibrations corresponding to the symmetric and asymmetric motions of the S=O bonds.

Asymmetric S=O Stretch: This vibration typically gives rise to a strong absorption band in the 1350-1315 cm⁻¹ region.

Symmetric S=O Stretch: A second strong band, corresponding to the symmetric stretch, is expected in the 1160-1140 cm⁻¹ range.

The presence of two strong bands in these regions would be a key indicator for the sulfonamide moiety. eurjchem.com Additionally, the S-N bond stretching vibration is expected to appear in the 950-900 cm⁻¹ region. acs.org

Pyridine Ring and Alkyl Group Vibrations: The pyridine ring itself has a set of characteristic stretching vibrations (C=C and C=N) that typically appear in the 1600-1430 cm⁻¹ region. rasayanjournal.co.in The C-H stretching vibrations of the aromatic ring and the diethylamino group's alkyl chains would be observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Bending vibrations for the CH₂ and CH₃ groups of the diethyl substituent would also be present in the 1470-1370 cm⁻¹ range.

While direct experimental data for this compound is not broadly published, the table below summarizes the expected key vibrational frequencies based on analogous structures.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (-C≡N) | Stretching | ~2240 | Sharp, Medium |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1315 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1160 - 1140 | Strong |

| Sulfonamide (S-N) | Stretching | 950 - 900 | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1430 | Medium to Strong |

| Alkyl C-H | Stretching | 2980 - 2850 | Medium to Strong |

Conformational insights can sometimes be gleaned from subtle shifts in these frequencies or the appearance of new bands in different solvent environments, which might indicate changes in the rotational position (conformation) of the N,N-diethylsulfonamide group relative to the pyridine ring. However, without detailed experimental and computational studies, specific conformational assignments remain speculative.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. nih.gov This is crucial for confirming the identity of a newly synthesized compound like this compound.

Molecular Formula Confirmation: The elemental composition of this compound is C₁₀H₁₃N₃O₂S. Using the exact masses of the most abundant isotopes of each element (C = 12.000000, H = 1.007825, N = 14.003074, O = 15.994915, S = 31.972071), the calculated monoisotopic mass of the neutral molecule is 239.0728. In positive-ion electrospray ionization (ESI), the compound would typically be observed as the protonated molecular ion, [M+H]⁺. The expected accurate mass for this ion would be 240.0806 . The detection of an ion with this specific mass-to-charge ratio (m/z) to within a few parts per million (ppm) provides very strong evidence for the proposed molecular formula.

Fragment Analysis: Beyond confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation of this compound would be expected to proceed via cleavage at the weakest bonds and the formation of stable ions or neutral losses.

Key expected fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): Cleavage of a C-N bond in the diethylamino group is a common pathway for N,N-dialkylsulfonamides. This would result in a fragment ion with a loss of 29 Da.

Loss of ethene (C₂H₄) via McLafferty-type rearrangement: This is another common pathway for systems containing ethyl groups, leading to a loss of 28 Da.

Cleavage of the S-N bond: This would separate the diethylamino portion from the pyridinesulfonyl core.

Cleavage of the C-S bond: This would lead to the formation of a cyanopyridine fragment and the loss of the SO₂N(C₂H₅)₂ group.

Loss of SO₂: The neutral loss of sulfur dioxide (64 Da) is a characteristic fragmentation for sulfonamides.

The table below outlines the calculated exact masses for some of these plausible fragment ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for [C₁₀H₁₃N₃O₂S+H]⁺

| Ion Description | Proposed Formula of Fragment | Calculated m/z | Mass Difference (from [M+H]⁺) |

| Protonated Molecular Ion | [C₁₀H₁₄N₃O₂S]⁺ | 240.0806 | - |

| Loss of Ethene | [C₈H₁₀N₃O₂S]⁺ | 212.0493 | -28.0313 |

| Loss of Ethyl Radical | [C₈H₉N₃O₂S]⁺ | 211.0415 | -29.0391 |

| Loss of SO₂ | [C₁₀H₁₄N₃]⁺ | 176.1238 | -63.9568 |

| Cyanopyridine Cation | [C₆H₄N₂]⁺ | 104.0374 | -136.0432 |

By combining the precise mass measurement of the molecular ion with a logical analysis of its fragmentation products, HRMS provides a comprehensive and definitive structural confirmation of this compound.

Reactivity and Chemical Transformations of 5 Cyano N,n Diethylpyridine 3 Sulfonamide

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a primary site for electrophilic attack and coordination with metal ions.

The pyridine nitrogen can readily undergo N-alkylation when treated with alkyl halides, leading to the formation of quaternary pyridinium (B92312) salts. This reaction is a common transformation for pyridine and its derivatives. mdpi.com For instance, the reaction with an alkylating agent such as methyl iodide would yield N-methyl-5-cyano-N,N-diethylpyridine-3-sulfonamide iodide. The rate and yield of such reactions can be influenced by the nature of the alkylating agent and the reaction conditions. mdpi.com

Table 1: Representative N-Alkylation Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine | Methyl Iodide | N-Methylpyridinium Iodide | High | mdpi.com |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78 | mdpi.com |

This table presents data for related pyridine compounds to illustrate the general reactivity, not specific findings for 5-Cyano-N,N-diethylpyridine-3-sulfonamide.

The nitrogen atom of the pyridine ring can act as a ligand, coordinating with various metal centers to form coordination complexes. The coordination ability of the pyridine nitrogen in this compound would be influenced by the electronic effects of the substituents. The electron-withdrawing cyano and sulfonamide groups decrease the electron density on the nitrogen atom, which may result in weaker coordination compared to unsubstituted pyridine. However, it can still form stable complexes with a variety of transition metals. The geometry and stability of these complexes would depend on the metal ion, the other ligands present, and the reaction conditions. The sulfonamide and cyano groups themselves can also be involved in coordination, potentially leading to multidentate ligand behavior. mdpi.com

Transformations of the Cyano Group

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations. researchgate.net

The carbon atom of the cyano group is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the conversion of the cyano group into various other functionalities. While specific examples for this compound are not documented, the Thorpe-Ziegler cyclization is a potential intramolecular reaction if a suitable carbanion can be generated at the 4-position of the pyridine ring. This would lead to the formation of a fused ring system.

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. lumenlearning.comlibretexts.org Acid-catalyzed hydrolysis of this compound would produce 5-(carboxy)-N,N-diethylpyridine-3-sulfonamide. libretexts.org Alkaline hydrolysis would initially form the corresponding carboxylate salt, which upon acidification would yield the carboxylic acid. libretexts.org

Table 2: General Hydrolysis Reactions of Nitriles

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| Ethanenitrile | Dilute HCl, heat | Ethanoic acid | libretexts.org |

Furthermore, the cyano group can be reduced to an aminomethyl group. nypl.org Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) in the presence of an acid, is a common method for this transformation. nypl.org This would convert this compound into 5-(aminomethyl)-N,N-diethylpyridine-3-sulfonamide.

Reactivity of the Sulfonamide Moiety

The sulfonamide group is generally stable but can undergo certain reactions. The nitrogen atom of the sulfonamide is typically less basic and nucleophilic than a free amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. N-alkylation of the sulfonamide nitrogen is possible but generally requires strong bases and reactive alkylating agents. mdpi.com

Derivatization at the Nitrogen Atom (e.g., N-Acylation)

The nitrogen atom of the sulfonamide in this compound is generally considered to be weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, reactions such as N-acylation are not commonly reported for N,N-disubstituted sulfonamides as they lack the acidic proton necessary for typical acylation reactions that occur with primary or secondary sulfonamides.

However, should the diethylamino group be replaced with a primary or secondary amine, N-acylation would be a feasible transformation. For a generic N-alkyl-5-cyanopyridine-3-sulfonamide, acylation could proceed as illustrated in the following representative reaction.

Table 1: Representative N-Acylation of a Generic N-Alkyl-5-cyanopyridine-3-sulfonamide

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product |

| N-Alkyl-5-cyanopyridine-3-sulfonamide | Acetyl chloride | Pyridine or Triethylamine | Dichloromethane (B109758) | Room Temperature | N-Acetyl-N-alkyl-5-cyanopyridine-3-sulfonamide |

Reactions at the Sulfur Center

The sulfur atom in the sulfonamide group is at a high oxidation state (+6) and is electrophilic. It is susceptible to nucleophilic attack, which can lead to the cleavage of the sulfur-nitrogen or sulfur-carbon bond. However, these reactions typically require harsh conditions.

A more common transformation involving the sulfur center starts from its precursor, 5-cyanopyridine-3-sulfonyl chloride. The reaction of this sulfonyl chloride with diethylamine (B46881) is the final step in the synthesis of this compound. The sulfonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles.

Table 2: Synthesis of this compound from its Sulfonyl Chloride Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 5-Cyanopyridine-3-sulfonyl chloride | Diethylamine | Triethylamine | Dichloromethane | 0 °C to Room Temp | This compound |

Furthermore, sulfonyl chlorides can be reduced to the corresponding sulfinamides. For instance, the reduction of a sulfonyl chloride in the presence of an amine can yield a sulfinamide. nih.gov

Table 3: Representative Reduction of a Sulfonyl Chloride to a Sulfinamide

| Reactant 1 | Reducing Agent | Amine | Solvent | Product |

| 5-Cyanopyridine-3-sulfonyl chloride | Triphenylphosphine | Benzylamine | Dichloromethane | N-Benzyl-5-cyanopyridine-3-sulfinamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring's electronic nature, significantly influenced by the nitrogen heteroatom and the electron-withdrawing substituents, dictates its behavior in aromatic substitution reactions.

Pyridine itself is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqorganicchemistrytutor.comyoutube.comyoutube.com This deactivation is further intensified in this compound by the presence of the cyano and sulfonamide groups. Electrophilic attack, if forced under harsh conditions, would be predicted to occur at the positions least deactivated, which are typically the C-4 and C-6 positions. However, such reactions are generally low-yielding and often require vigorous conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups like the cyano group significantly activates the ring towards nucleophilic attack. beilstein-journals.orgnih.gov In the case of a suitable leaving group at positions 2-, 4-, or 6-, a nucleophile can readily displace it. For this compound, if a leaving group such as a halide were present at the C-2 or C-6 position, it would be highly susceptible to displacement by nucleophiles.

Table 4: Representative Nucleophilic Aromatic Substitution on a Halogenated Precursor

| Substrate | Nucleophile | Base | Solvent | Conditions | Product |

| 2-Chloro-5-cyanopyridine-3-sulfonamide | Sodium Methoxide | - | Methanol | Reflux | 2-Methoxy-5-cyanopyridine-3-sulfonamide |

| 6-Bromo-5-cyanopyridine-3-sulfonamide | Piperidine | - | - | Room Temperature | 6-(Piperidin-1-yl)-5-cyanopyridine-3-sulfonamide |

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

To introduce further complexity and build larger molecular architectures, metal-catalyzed cross-coupling reactions are invaluable tools. These reactions would typically be performed on a halogenated derivative of this compound. For instance, a bromo or iodo substituent at the 2-, 4-, or 6-position would serve as a handle for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling the halogenated pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.netnih.gov

Table 5: Representative Suzuki-Miyaura Coupling of a Halogenated Precursor

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product |

| 6-Bromo-5-cyano-N,N-diethylpyridine-3-sulfonamide | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 80 °C | 6-Phenyl-5-cyano-N,N-diethylpyridine-3-sulfonamide |

Heck-Mizoroki Reaction: This palladium-catalyzed reaction would couple the halogenated pyridine with an alkene, providing a method to introduce vinyl groups. organic-chemistry.orgmisuratau.edu.lylibretexts.orgmdpi.comnih.gov

Table 6: Representative Heck-Mizoroki Reaction of a Halogenated Precursor

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Conditions | Product |

| 6-Iodo-5-cyano-N,N-diethylpyridine-3-sulfonamide | Styrene | Pd(OAc)2 | Triethylamine | DMF | 100 °C | 6-(E)-Styryl-5-cyano-N,N-diethylpyridine-3-sulfonamide |

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling of a halogenated pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would be the method of choice. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netsoton.ac.uk

Table 7: Representative Sonogashira Coupling of a Halogenated Precursor

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product |

| 6-Bromo-5-cyano-N,N-diethylpyridine-3-sulfonamide | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | THF | Room Temperature | 6-(Phenylethynyl)-5-cyano-N,N-diethylpyridine-3-sulfonamide |

Theoretical and Computational Chemistry Studies of 5 Cyano N,n Diethylpyridine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electron distribution and energy landscape, which govern the molecule's behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems. For 5-Cyano-N,N-diethylpyridine-3-sulfonamide, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, the pyridine (B92270) ring is expected to be largely planar, with the sulfonamide and cyano groups as substituents. The diethylamino group attached to the sulfur atom will adopt a specific conformation to minimize steric hindrance.

Vibrational analysis, carried out at the same level of theory, confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, it provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes include the C≡N stretch of the cyano group, the S=O symmetric and asymmetric stretches of the sulfonamide group, and various vibrations associated with the pyridine ring and the diethylamino substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C5-CN | 1.158 | C4-C5-C6 | 118.5 |

| C3-S | 1.772 | C2-C3-S | 119.8 |

| S-O1 | 1.435 | O1-S-O2 | 119.9 |

| S-O2 | 1.435 | C3-S-N(Et)₂ | 107.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map for this compound would likely show negative potential (red and yellow regions) around the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the pyridine ring and the ethyl groups would exhibit positive potential (blue regions), suggesting them as sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the sulfonamide group, while the LUMO would likely be centered on the electron-withdrawing cyano group and the pyridine ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (Egap) | 4.74 |

| Ionization Potential | 6.89 |

| Electron Affinity | 2.15 |

| Electronegativity (χ) | 4.52 |

| Chemical Hardness (η) | 2.37 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into a single, optimized molecular structure, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and interactions of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule over time, MD can explore the accessible conformational space, particularly the rotation around the C-S and S-N bonds.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of the compound. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations would likely predict electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals, corresponding to π→π* and n→π* transitions within the molecule. nih.gov

Furthermore, the vibrational frequencies calculated from DFT can be used to generate a theoretical IR spectrum. While there may be systematic errors in the calculated frequencies, these can often be corrected using scaling factors, leading to a good agreement with experimental data. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing another layer of structural verification. vulcanchem.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

|---|---|

| UV-Vis (in silico) | λmax ≈ 275 nm (π→π*) |

| IR (calculated) | ν(C≡N) ≈ 2230 cm⁻¹, ν(S=O) ≈ 1350, 1160 cm⁻¹ |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed via the reaction of 5-cyanopyridine-3-sulfonyl chloride with diethylamine (B46881), computational methods can be used to map out the entire reaction pathway. mdpi.com This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies for each step of the reaction.

By understanding the energetics of the reaction, including the stability of any intermediates and the height of the energy barriers, one can gain insights into the reaction kinetics and the factors that control the product formation. This knowledge can be instrumental in optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors and theoretical predictions)

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR study would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Theoretical descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and various charge-based parameters, are often crucial in developing robust QSAR models. nih.gov By correlating these descriptors with a measured biological activity (e.g., inhibitory concentration, IC₅₀) for a set of analogous compounds, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The predictive power of such models is often assessed through internal and external validation techniques. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-cyanopyridine-3-sulfonyl chloride |

| Diethylamine |

Advanced Applications of 5 Cyano N,n Diethylpyridine 3 Sulfonamide in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Cyano-N,N-diethylpyridine-3-sulfonamide makes it a highly valuable precursor in the synthesis of intricate molecular structures. The cyano group can be subjected to a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. These transformations open pathways to a diverse range of derivatives.

The sulfonamide moiety is a well-established pharmacophore and can be involved in the synthesis of compounds with potential therapeutic applications. frontiersrj.comajchem-b.comresearchgate.netekb.egajchem-b.com The N,N-diethyl substitution provides steric bulk and influences the solubility and electronic properties of the molecule. The pyridine nitrogen itself can be quaternized or oxidized, further expanding the synthetic possibilities.

Research on related cyanopyridine structures has demonstrated their utility in creating fused heterocyclic systems and as key intermediates in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents. cbijournal.comnih.govnih.govresearchgate.net For instance, cyanopyridine derivatives have been used to synthesize novel pyrido[2,3-d]pyrimidine derivatives that exhibit potent kinase inhibitory activity. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group | Potential Application |

| Cyano (-CN) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Synthesis of amides, esters |

| Cyano (-CN) | H₂, Pd/C | Aminomethyl (-CH₂NH₂) | Introduction of a basic center |

| Cyano (-CN) | Grignard Reagents | Ketone (-C(O)R) | Carbon-carbon bond formation |

| Pyridine Nitrogen | Alkyl Halide | Pyridinium (B92312) Salt | Modification of electronic properties |

| Sulfonamide (-SO₂NEt₂) | Strong Acid/Base | Desulfonylation (under harsh conditions) | Removal of the sulfonamide group |

Development of Chemical Probes and Labeling Agents

The inherent functionalities of this compound make it a candidate for the development of chemical probes and labeling agents. The pyridine scaffold is a common feature in fluorescent dyes and probes. The cyano group, being an electron-withdrawing group, can influence the photophysical properties of the pyridine ring, potentially leading to compounds with interesting fluorescence characteristics.

By incorporating a fluorophore or a reactive handle for bioconjugation, derivatives of this compound could be designed as probes to study biological processes. The sulfonamide group can also be modified to include moieties that target specific enzymes or receptors within a biological system.

Role in the Construction of Functional Materials

The rigid, aromatic nature of the pyridine ring, combined with the polar cyano and sulfonamide groups, suggests that this compound could be a valuable building block for functional organic materials. These materials could possess interesting electronic or optical properties.

For example, cyanopyridine derivatives have been explored in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The incorporation of the sulfonamide group could influence the solid-state packing and intermolecular interactions, which are crucial for the performance of such materials. The potential for this compound to participate in the formation of coordination polymers or metal-organic frameworks (MOFs) also exists, where the pyridine nitrogen and cyano group could act as ligands for metal ions.

Strategies for Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters. The development of stereoselective methods to synthesize chiral derivatives is a significant area of interest. This could be achieved by introducing a chiral substituent to the pyridine ring or by performing an asymmetric transformation on one of the existing functional groups.

For instance, asymmetric reduction of a ketone derived from the cyano group could lead to a chiral alcohol. Alternatively, the use of a chiral auxiliary attached to the sulfonamide nitrogen (if the diethyl groups were replaced) could direct stereoselective reactions on the pyridine core. The synthesis of enantiomerically pure sulfonamides is an active area of research, with applications in asymmetric catalysis and medicinal chemistry. organic-chemistry.org

Application in Combinatorial Chemistry and Library Generation

The reactivity of the functional groups on this compound makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. By systematically reacting the cyano and sulfonamide groups with a diverse set of building blocks, a large library of related compounds can be rapidly synthesized.

This approach is particularly valuable in drug discovery, where large numbers of compounds are screened for biological activity. The pyridine sulfonamide core is a privileged scaffold in medicinal chemistry, and a library based on this structure could lead to the discovery of new therapeutic agents. tandfonline.comresearchgate.netekb.eg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyano-N,N-diethylpyridine-3-sulfonamide, and how do reaction parameters influence yield and purity?

- Methodology : Multi-step synthesis typically involves sulfonylation of pyridine derivatives followed by cyano-group introduction. Key parameters include solvent polarity (e.g., dimethylformamide enhances reactivity), temperature (room temperature to reflux), and catalyst selection (e.g., triethylamine for deprotonation). Polar aprotic solvents improve reaction rates by stabilizing intermediates .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with optimized stoichiometry and inert atmospheres to prevent side reactions (e.g., hydrolysis of the cyano group) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodology : Use a combination of H/C NMR to verify substitution patterns on the pyridine ring and sulfonamide group. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm, C≡N at ~2250 cm) .

- Advanced Tip : X-ray crystallography (as in ) resolves stereoelectronic effects, such as dihedral angles between the pyridine and sulfonamide moieties, critical for understanding reactivity .

Q. How can solubility and stability profiles of this compound be systematically evaluated for pharmacological assays?

- Methodology : Conduct shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol) to determine solubility. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the cyano group). LC-MS identifies degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in antifungal activity may arise from membrane permeability differences. Use logP calculations (e.g., ACD/Percepta software) to correlate hydrophobicity with cellular uptake .

- Case Study : If in vitro assays show potency but in vivo models fail, evaluate metabolic stability via liver microsome studies. Cytochrome P450 interactions may explain rapid clearance .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51 or cancer-related kinases). Focus on substituent effects at the pyridine 5-position (cyano group) and sulfonamide N-alkyl chains. QSAR models optimize steric/electronic parameters .

- Data Integration : Pair computational predictions with synthetic feasibility. For example, bulky substituents may hinder synthesis but improve target engagement .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodology : Use proteomics (SILAC labeling) to identify differentially expressed proteins post-treatment. CRISPR-Cas9 knockout screens can pinpoint genetic vulnerabilities linked to the compound’s efficacy .

- Contradiction Management : If transcriptomic data conflicts with phenotypic outcomes, employ phosphoproteomics to map signaling pathway perturbations .

Methodological Frameworks

- Theoretical Linkage : Align synthesis and bioactivity studies with sulfonamide pharmacology (e.g., sulfa drugs’ inhibition of dihydropteroate synthase) .

- Data Reproducibility : Standardize protocols for reaction conditions (e.g., anhydrous solvents, inert gas) and biological assays (e.g., cell passage number, serum batch) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.